2-methylbutane-2-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-4-5(2,3)9(6,7)8/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKMQEBULSKIQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Reactivity of 2 Methylbutane 2 Sulfonyl Chloride
Nucleophilic Substitution at the Sulfonyl Moiety
Nucleophilic substitution is a primary reaction pathway for 2-methylbutane-2-sulfonyl chloride. The strong electron-withdrawing capacity of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, facilitating the displacement of the chloride ion, which is a competent leaving group.
Mechanistic Studies on Sulfonamide Formation from this compound
The synthesis of sulfonamides through the reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental transformation in organic chemistry. rsc.orgnih.gov For this compound, the reaction with an amine (R¹R²NH) proceeds to form the corresponding N-substituted-2-methylbutane-2-sulfonamide. These reactions are typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. libretexts.orgcbijournal.com
Two principal mechanisms are proposed for this transformation nih.gov:
Direct Nucleophilic Attack: The amine directly attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom (typically by a base) to yield the final sulfonamide. For primary amines, this process is generally rapid. rsc.org
Catalyst-Mediated Pathway: In some cases, particularly with less nucleophilic amines, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is employed. DMAP first acts as a nucleophile, displacing the chloride to form a highly reactive sulfonyl-pyridinium intermediate. nih.gov This intermediate is a superior electrophile compared to the starting sulfonyl chloride, making it more susceptible to attack by the amine nucleophile. The catalyst is regenerated at the end of the reaction cycle.
The steric hindrance presented by the bulky tertiary 2-methylbutan-2-yl group might slightly decrease the reaction rate compared to less hindered, primary or secondary alkanesulfonyl chlorides. However, the high reactivity of the sulfonyl chloride moiety generally ensures that the reaction proceeds efficiently.
Table 1: Mechanistic Pathways for Sulfonamide Formation
| Mechanism | Description | Key Intermediates | Role of Base |
| Direct Attack | The amine nucleophile directly attacks the sulfur atom, displacing the chloride ion. | Pentacoordinate sulfur transition state | Acts as a scavenger for the HCl byproduct. |
| DMAP Catalysis | DMAP displaces chloride to form a reactive sulfonyl-pyridinium salt, which then reacts with the amine. | N-sulfonylpyridinium salt | Can act as a catalyst and an acid scavenger. |
Formation of Sulfonate Esters and Associated Mechanisms
This compound reacts with alcohols or phenols in the presence of a non-nucleophilic base (e.g., pyridine) to produce 2-methylbutane-2-sulfonate esters. periodicchemistry.comyoutube.com This process, known as sulfonylation, is crucial for converting a poorly leaving hydroxyl group of an alcohol into a very good sulfonate leaving group, which is useful for subsequent substitution or elimination reactions. libretexts.orglibretexts.org
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride. youtube.com This is a direct displacement of the chloride ion. A base is required to deprotonate the resulting oxonium ion intermediate, yielding the neutral sulfonate ester and the protonated base. youtube.com An important stereochemical aspect of this reaction is that the C-O bond of the alcohol remains intact during the formation of the sulfonate ester. Consequently, the reaction proceeds with the retention of configuration at the carbon atom that was attached to the alcohol's hydroxyl group. libretexts.org
Reactions with Diverse Nucleophiles (e.g., Azides, Fluorides)
The electrophilic sulfur center of this compound can react with a variety of other nucleophiles.
Reaction with Azides: The reaction with sodium azide (B81097) (NaN₃) provides a route to synthesize 2-methylbutane-2-sulfonyl azide. nih.gov This transformation is a nucleophilic substitution where the azide ion (N₃⁻) displaces the chloride ion on the sulfonyl group. organic-chemistry.org Sulfonyl azides are versatile intermediates in organic synthesis.
Reaction with Fluorides: While direct reaction with simple fluoride (B91410) salts can be challenging, specialized reagents and conditions can achieve the conversion to a sulfonyl fluoride. The development of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided methods for such transformations. nih.gov For instance, a sulfonyl chloride can be converted to the corresponding sulfonyl fluoride, which can then be used as a "click chemistry" handle. This may involve Lewis base activation to facilitate the exchange of chloride for fluoride. organic-chemistry.org The reaction of this compound with a fluoride source under appropriate conditions would yield 2-methylbutane-2-sulfonyl fluoride.
Pathways for Reduction and Elimination
Beyond nucleophilic substitution at the sulfur atom, this compound can undergo reactions involving the reduction of the sulfonyl group or elimination reactions related to its tertiary alkyl structure.
Reduction of this compound to Corresponding Sulfur Compounds
The reduction of sulfonyl chlorides typically leads to the formation of thiols (mercaptans). Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally required for this transformation. researchgate.net The reaction involves the hydride ion (H⁻) acting as a nucleophile, leading to the cleavage of the sulfur-chlorine and sulfur-oxygen bonds and the formation of a sulfur-hydrogen bond. The reduction of this compound with a strong hydride source would be expected to yield 2-methylbutane-2-thiol. In some specific cases, novel reductions of sulfonyl chlorides have been reported where the chlorosulfonyl moiety acts as a leaving group. researchgate.netresearchgate.net
Elimination Reactions Involving the 2-Methylbutan-2-yl Scaffold
The tertiary alkyl structure of this compound makes it susceptible to elimination reactions, particularly when treated with a base. In this context, the entire sulfonyl chloride group could potentially act as a leaving group, or more commonly, a derivative like a sulfonate ester would undergo elimination. However, considering the analogous behavior of other tertiary substrates like 2-chloro-2-methylbutane (B165293), elimination is a significant pathway. bartleby.com
These reactions typically proceed via an E1 or E2 mechanism. libretexts.orgopenstax.org
E1 Mechanism: In a stepwise process, the leaving group departs first to form a stable tertiary carbocation (the 2-methylbutan-2-yl cation). xula.edu A base then abstracts a proton from an adjacent carbon atom to form a double bond.
E2 Mechanism: In a concerted step, a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously.
These elimination reactions can lead to a mixture of alkene products. For the 2-methylbutan-2-yl scaffold, two primary products are possible: the more substituted (and generally more stable) 2-methyl-2-butene (B146552) (Zaitsev product) and the less substituted 2-methyl-1-butene (B49056) (Hofmann product). ucla.edu The product ratio is highly dependent on the reaction conditions, particularly the nature and steric bulk of the base used. ucla.edu
Table 2: Potential Elimination Products of the 2-Methylbutan-2-yl Scaffold
| Product Name | Structure | Type | Formation Rule |
| 2-Methyl-2-butene | CH₃-C(CH₃)=CH-CH₃ | Trisubstituted Alkene | Zaitsev Product (Major product with small, strong bases) openstax.org |
| 2-Methyl-1-butene | CH₂(C(CH₃)-CH₂-CH₃) | Disubstituted Alkene | Hofmann Product (Major product with bulky bases) ucla.edu |
Radical-Mediated Transformations and Functionalization
The sulfonyl chloride group is a versatile functional group that can participate in a variety of radical-mediated reactions, enabling the formation of new carbon-sulfur and carbon-carbon bonds.
Generation and Reactivity of Sulfonyl Radicals from this compound
Sulfonyl radicals (RSO₂) are valuable intermediates in organic synthesis. They can be generated from sulfonyl chlorides, including this compound, through several methods. One common approach involves the homolytic cleavage of the S-Cl bond, which can be initiated by light, heat, or a radical initiator. For instance, visible-light photocatalysis has emerged as a powerful method for generating sulfonyl radicals under mild, redox-neutral conditions. rsc.org In this process, a photocatalyst absorbs light and transfers energy to the sulfonyl chloride, inducing the cleavage of the S-Cl bond.
Another method involves a chlorine atom abstraction by a silyl (B83357) radical, such as one generated from tris(trimethylsilyl)silane. nih.gov This process has been shown to be effective for activating sulfonyl chlorides. nih.gov Once generated, the 2-methylbut-2-ylsulfonyl radical is an electrophilic species. Its primary reactivity involves addition to unsaturated systems like alkenes and alkynes. cmu.edu This addition generates a carbon-centered radical, which can then be trapped by a chlorine atom to yield a chloro-sulfone product or undergo other downstream transformations. sustech.edu.cn The stability of the tertiary alkyl group attached to the sulfonyl moiety influences the stability and subsequent reactions of the sulfonyl radical itself.
C-H Bond Activation and Carbene Insertion Strategies in Related Systems
While sulfonyl chlorides are direct precursors to sulfonyl radicals, the broader field of C-H functionalization offers related strategies for creating complex molecules. Carbene C-H insertion is a powerful reaction for forming C-C bonds directly from C-H bonds. wikipedia.org This reaction typically involves a carbene, a neutral carbon atom with two unshared electrons, which is often generated from a diazo compound in the presence of a transition metal catalyst, most commonly rhodium(II) or copper complexes. wikipedia.orgsquarespace.comprinceton.edu
The carbene, stabilized by the metal, can then insert into an existing C-H bond, with a preference that is often dictated by electronic and steric factors. wikipedia.org Although this compound is not a carbene precursor itself, studies on related sulfonyl-containing diazo compounds demonstrate the influence of the sulfonyl group on carbene reactivity. For example, intramolecular C-H insertion reactions of 2-diazo-2-sulfamoylacetamides have been studied extensively. researchgate.netnih.gov In these systems, the carbene generated can insert into C-H bonds on aryl or alkyl groups elsewhere in the molecule. The electronic properties of substituents on the sulfonyl-bearing moiety can control the chemoselectivity of these insertion reactions. nih.gov These strategies highlight a parallel approach to functionalization where sulfonyl groups play a key role in modulating reactivity, even if they are not the primary site of transformation. researchgate.netnih.gov
Hydrolysis Kinetics and Proposed Intermediate Species (e.g., β-Sultone Formation)
The hydrolysis of sulfonyl chlorides is a fundamental reaction that has been studied to understand the mechanism of nucleophilic substitution at a sulfur(VI) center. For most alkyl and aryl sulfonyl chlorides, hydrolysis in neutral or alkaline water proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. rsc.org In this process, a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion in a single, concerted step. rsc.orgosti.gov
The kinetics of the hydrolysis of various aromatic sulfonyl chlorides have been shown to be consistent with an Sₙ2 pathway for both the neutral solvolysis reaction and the alkaline-promoted reaction. rsc.org The reaction rate is influenced by the concentration of the nucleophile (water or hydroxide) and the nature of the substituents on the sulfonyl chloride.
In specific cases involving sulfonyl chlorides with a hydroxyl group at the β-position, such as 2-hydroxyethanesulfonyl chloride, the hydrolysis can proceed through a different pathway involving an intramolecular cyclization. This leads to the formation of a highly reactive cyclic intermediate known as a β-sultone (a 1,2-oxathietane 2,2-dioxide). researchgate.net This intermediate is then rapidly opened by nucleophilic attack. researchgate.netresearchgate.net For this compound, however, the formation of a β-sultone intermediate during hydrolysis is not a viable pathway. The structure lacks the necessary internal nucleophile (like a hydroxyl group) at the appropriate position to facilitate the intramolecular cyclization. Therefore, its hydrolysis is expected to follow the more conventional direct Sₙ2 mechanism, where water or hydroxide acts as the external nucleophile.
Influence of Steric and Electronic Factors on the Reactivity of this compound
The reactivity of this compound is profoundly influenced by the structural characteristics of the tertiary alkyl group attached to the sulfonyl center.
Steric Hindrance Attributed to the Tertiary Alkyl Group
The most significant factor governing the reactivity of this compound in nucleophilic substitution reactions is the substantial steric hindrance imposed by the 2-methylbut-2-yl group (a tertiary pentyl group). In an Sₙ2 reaction, the nucleophile must approach the electrophilic sulfur atom from the backside relative to the leaving group (chloride). libretexts.org The three alkyl substituents attached to the α-carbon create a crowded environment that physically blocks this approach. doubtnut.com
This steric shielding raises the energy of the Sₙ2 transition state, which in turn increases the activation energy and dramatically slows down the reaction rate. libretexts.orglibretexts.org It is a well-established principle that the rate of Sₙ2 reactions is highly sensitive to steric bulk at the reaction center. pdx.edu Tertiary alkyl halides are generally considered inert to Sₙ2 reactions for this reason, and the same principle applies to sulfonyl chlorides with tertiary alkyl groups. doubtnut.comnih.gov
| Substrate Type | Relative Reactivity in Sₙ2 Reactions | Reason |
|---|---|---|
| Methyl (CH₃X) | Very High | Minimal steric hindrance. |
| Primary (1°) (RCH₂X) | High | Slightly more hindered than methyl. |
| Secondary (2°) (R₂CHX) | Low | Significant steric hindrance from two R groups. |
| Tertiary (3°) (R₃CX) | Extremely Low / No Reaction | Severe steric hindrance prevents nucleophile approach. pdx.edu |
Electronic Effects on Reaction Pathways and Selectivity
Beyond sterics, electronic factors also play a role. The tertiary alkyl group is an electron-donating group (EDG) through induction. This inductive effect pushes electron density toward the sulfonyl group. An increase in electron density on the sulfur atom reduces its partial positive charge (electrophilicity), making it a less attractive target for nucleophiles. This electronic effect, compounded with the severe steric hindrance, further decreases the rate of nucleophilic substitution reactions.
Solvent Dependency in Reaction Rates and Outcomes
The reactivity of this compound is profoundly influenced by the choice of solvent. The solvent's properties, particularly its polarity and nucleophilicity, play a critical role in dictating the rate of reaction and the distribution of products. Due to the tertiary nature of the carbon atom attached to the sulfonyl chloride group, the reaction mechanism is expected to proceed through a carbocation intermediate, analogous to an S_N1 (unimolecular nucleophilic substitution) pathway. This involves a solvolysis-decomposition process where the rate-determining step is the ionization of the C-S bond to form a tertiary carbocation and the sulfonyl chloride anion, followed by the loss of sulfur dioxide. mdpi.comresearchgate.net
Detailed Research Findings
The effect of the solvent on the solvolysis rates of sulfonyl chlorides is often quantitatively analyzed using the extended Grunwald-Winstein equation:
log(k/k₀) = lN + mY
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the substrate to the solvent's nucleophilicity (N).
m is the sensitivity of the substrate to the solvent's ionizing power (Y).
N is the solvent nucleophilicity parameter.
Y is the solvent ionizing power parameter, based on the solvolysis of a standard substrate (tert-butyl chloride). wikipedia.org
For tertiary alkanesulfonyl chlorides like this compound, which react via a carbocation intermediate, the 'm' value is expected to be high, indicating a strong dependence on the solvent's ionizing power. The 'l' value, representing sensitivity to solvent nucleophilicity, is generally lower for S_N1-type reactions as the solvent as a nucleophile is not involved in the rate-determining step. mdpi.combeilstein-journals.org
The nature of the solvent also dictates the outcome of the reaction, influencing the ratio of substitution products to elimination products. In nucleophilic solvents like water, methanol, and ethanol, the solvent molecule can act as a nucleophile, attacking the carbocation to form the corresponding alcohol or ether. These solvents can also act as a base, promoting the elimination of a proton from a carbon adjacent to the carbocation to form alkenes.
Illustrative Data on Solvent Effects
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate | Primary Products |
| Water (H₂O) | 80.1 | Polar Protic | Very High | 2-Methyl-2-butanol (B152257), Alkenes |
| Formic Acid (HCOOH) | 58.0 | Polar Protic | High | Formate ester, Alkenes |
| Methanol (CH₃OH) | 32.7 | Polar Protic | Moderate | 2-Methoxy-2-methylbutane, Alkenes |
| Ethanol (CH₃CH₂OH) | 24.5 | Polar Protic | Moderate | 2-Ethoxy-2-methylbutane, Alkenes |
| Acetic Acid (CH₃COOH) | 6.2 | Polar Protic | Low | Acetate ester, Alkenes |
| Acetone ((CH₃)₂CO) | 20.7 | Polar Aprotic | Very Low | - |
| Diethyl Ether ((CH₃CH₂)₂O) | 4.3 | Non-polar Aprotic | Extremely Low | - |
Note: The expected relative rates are based on the general principles of solvent effects on S_N1 reactions. The actual rates would need to be determined experimentally.
The ratio of substitution to elimination products is also highly dependent on the solvent. The basicity of the solvent plays a significant role here. More basic solvents will favor elimination, while less basic, more nucleophilic solvents will favor substitution. For example, in a highly ionizing but weakly nucleophilic and weakly basic solvent, the formation of the carbocation is facilitated, but the subsequent reaction pathways may be more complex.
The table below illustrates the expected product distribution in different solvent environments.
| Solvent | Nucleophilicity | Basicity | Expected Major Pathway |
| Water | Moderate | Low | Substitution (Alcohol formation) |
| Ethanol | Moderate | Moderate | Substitution and Elimination |
| tert-Butanol | Low | High | Elimination (Alkene formation) |
Applications of 2 Methylbutane 2 Sulfonyl Chloride in Complex Organic Synthesis
Utility as a Sulfonylation Reagent
The primary application of 2-methylbutane-2-sulfonyl chloride lies in its function as a potent sulfonylation reagent. The presence of the bulky tert-amyl group significantly influences its reactivity, often imparting unique selectivity in comparison to less hindered sulfonyl chlorides. This section details its role in the synthesis of sulfonamides and sulfone derivatives, as well as its use in the preparation of activated leaving groups.
The synthesis of sulfonamides, a crucial functional group in medicinal chemistry and materials science, is a cornerstone of organic synthesis. princeton.edu this compound serves as an effective precursor for the introduction of the bulky 2-methylbut-2-ylsulfonyl group into a variety of molecules. The reaction of this compound with primary or secondary amines, typically in the presence of a base to neutralize the hydrogen chloride byproduct, affords the corresponding sulfonamides.
Modern synthetic methodologies have focused on developing more efficient and atom-economical approaches to sulfonamide synthesis. One-pot procedures, where the sulfonyl chloride is generated in situ followed by reaction with an amine, have gained prominence. princeton.eduorganic-chemistry.org For instance, the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids can produce an aryl sulfonyl chloride, which is then directly treated with an amine to yield the desired sulfonamide in a single pot. princeton.edu Palladium-catalyzed methods have also been developed for the synthesis of aryl sulfonamides from arylboronic acids and a sulfur dioxide surrogate, followed by reaction with an amine. nih.gov While these advanced strategies often focus on aryl sulfonyl chlorides, the fundamental reactivity of the sulfonyl chloride group is applicable to hindered aliphatic derivatives like this compound.
The steric bulk of the 2-methylbut-2-yl group can influence the reaction rates and yields, and in some cases, may require more forcing conditions or specific catalytic systems to achieve efficient coupling with sterically demanding amines.
Table 1: Representative Strategies for Sulfonamide Synthesis
| Method | Precursors | Key Reagents/Catalysts | Description |
|---|---|---|---|
| Classical Synthesis | This compound, Amine | Base (e.g., pyridine (B92270), triethylamine) | Direct reaction of the sulfonyl chloride with a primary or secondary amine. |
| One-Pot Decarboxylative Halosulfonylation | Aromatic carboxylic acid, Amine, SO2 source | Copper catalyst | In situ generation of an aryl sulfonyl chloride followed by amination. princeton.edu |
Sulfones are another important class of organosulfur compounds with diverse applications. The construction of sulfone frameworks can be achieved through various methods, including the reaction of sulfonyl chlorides with carbon nucleophiles. A particularly powerful strategy for the synthesis of diaryl sulfones is the Suzuki-type cross-coupling reaction. chemrevlett.comchemrevlett.com This palladium-catalyzed reaction typically involves the coupling of an aryl sulfonyl chloride with an arylboronic acid. chemrevlett.com
The mechanism of the Suzuki-type sulfonylation is believed to proceed via oxidative addition of the aryl sulfonyl chloride to a Pd(0) catalyst, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to afford the diaryl sulfone. chemrevlett.com This methodology has been shown to be effective for a range of aryl sulfonyl chlorides. chemrevlett.comchemrevlett.com While the direct application of this compound in Suzuki-type couplings to form alkyl-aryl sulfones is less commonly reported, the underlying principles of palladium-catalyzed cross-coupling suggest its potential as a coupling partner, likely requiring optimization of reaction conditions to accommodate the aliphatic and sterically hindered nature of the sulfonyl chloride.
Alternative approaches to sulfone synthesis include the reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents or organolithium species. The steric hindrance of this compound would be a critical factor in these reactions, potentially influencing the feasibility and yield of the desired sulfone product.
Table 2: Suzuki-Type Sulfonylation for Diaryl Sulfone Synthesis
| Aryl Sulfonyl Chloride | Arylboronic Acid | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Aryl-SO2Cl | Aryl'-B(OH)2 | Pd(II) catalyst | Aryl-SO2-Aryl' | chemrevlett.com |
A significant application of sulfonyl chlorides, including this compound, is in the conversion of alcohols into excellent leaving groups for nucleophilic substitution and elimination reactions. pearson.comlibretexts.orglibretexts.org Alcohols are inherently poor leaving groups due to the basicity of the hydroxide (B78521) ion. However, upon reaction with a sulfonyl chloride in the presence of a non-nucleophilic base, they are transformed into sulfonate esters. pearson.comlibretexts.org
The resulting sulfonate ester, such as a 2-methylbutane-2-sulfonate, is an excellent leaving group because the negative charge is delocalized through resonance over the three oxygen atoms of the sulfonyl group. libretexts.org This transformation is particularly valuable as it proceeds with retention of configuration at the alcoholic carbon, since the C-O bond of the alcohol is not broken during the sulfonylation step. libretexts.orglibretexts.org The resulting sulfonate ester can then be subjected to nucleophilic attack, which typically occurs with inversion of configuration if it follows an SN2 pathway.
The steric bulk of the 2-methylbut-2-ylsulfonyl group can provide steric shielding, which may influence the subsequent substitution reaction, potentially favoring certain nucleophiles or reaction pathways. researchgate.net
Table 3: Conversion of Alcohols to Sulfonate Esters
| Alcohol | Sulfonyl Chloride | Base | Product (Sulfonate Ester) |
|---|---|---|---|
| R-OH | This compound | Pyridine | R-O-SO2-C(CH3)2CH2CH3 |
| Primary or Secondary Alcohol | p-Toluenesulfonyl chloride | Pyridine | Tosylate |
Participation in Annulation and Cyclization Reactions
Beyond its role as a sulfonylation agent, this compound and related sulfonyl chlorides can participate in more complex transformations, including annulation and cyclization reactions, leading to the formation of cyclic structures.
Sulfonyl chlorides have been shown to participate in [2+2] annulation reactions with unsaturated compounds such as alkenes and alkynes. magtech.com.cn These reactions, often proceeding through a sulfene (B1252967) intermediate generated by dehydrochlorination of the sulfonyl chloride, can lead to the formation of four-membered rings. The sulfene, a highly reactive species, undergoes a concerted or stepwise cycloaddition with the unsaturated partner.
The steric hindrance of this compound could play a significant role in the formation and reactivity of the corresponding sulfene. The bulky tert-amyl group may influence the stability and selectivity of the sulfene, potentially leading to different outcomes compared to less hindered sulfonyl chlorides. The exploration of [2+2] annulations with sulfenes derived from this compound could offer a pathway to novel, sterically encumbered four-membered ring systems.
Intramolecular cyclization reactions are a powerful tool for the construction of cyclic molecules, including important heterocyclic scaffolds like tetrahydropyrans. While direct examples of this compound in tetrahydropyran (B127337) synthesis are not extensively documented, the principles of intramolecular reactions involving sulfonyl groups can be applied.
For instance, a molecule containing both a hydroxyl group and a suitably positioned leaving group derived from a sulfonyl chloride can undergo intramolecular etherification to form a cyclic ether. A substrate containing a 2-methylbutane-2-sulfonate as a leaving group and a tethered alcohol could, under appropriate basic conditions, cyclize to form a tetrahydropyran ring. The efficiency of such a cyclization would depend on factors such as ring size, conformational preferences, and the steric influence of the bulky sulfonyl group.
Furthermore, radical cyclization reactions initiated by the homolytic cleavage of the S-Cl bond in sulfonyl chlorides are known. researchgate.net These radical intermediates can add to intramolecular double or triple bonds, initiating a cyclization cascade. The application of such strategies with this compound could provide access to a variety of functionalized cyclic compounds. For example, the synthesis of sulfonyl 2-aryl-5-methylenetetrahydropyrans has been achieved through a DABCO-promoted intramolecular Michael addition of a β-sulfonyl styrene (B11656) with an alcohol, showcasing the utility of sulfonyl groups in constructing tetrahydropyran rings. nih.govnih.gov
Role in the Synthesis of Specialized Chemical Building Blocks
Chemical building blocks are relatively simple molecules that can be assembled into more complex structures. abcr.comlifechemicals.comfrontierspecialtychemicals.com this compound serves as a valuable reagent for generating a variety of specialized building blocks, primarily through its reaction with amines to form sulfonamides. libretexts.orglibretexts.org
The reaction of this compound with primary or secondary amines, typically in the presence of a base, yields the corresponding N-substituted sulfonamides. nih.govchemguide.co.uk These products are not merely derivatives but constitute new building blocks in their own right. The incorporation of the 2-methylbutan-2-sulfonyl group (also known as a tert-amylsulfonyl group) imparts specific steric and electronic properties. The bulky tertiary alkyl group can influence the conformation of the final molecule and enhance its lipophilicity, which are key considerations in medicinal chemistry and materials science.
The resulting sulfonamides are chemically robust, making them stable scaffolds for further synthetic transformations. orgsyn.orgchem-station.com The ability to generate a diverse set of these sulfonamide building blocks by varying the amine component allows for the creation of compound libraries for screening in drug discovery and other research areas. abcr.comlifechemicals.com For instance, reacting the sulfonyl chloride with amines that contain additional functional groups (e.g., esters, halides, heterocycles) produces multifunctional building blocks ready for use in more complex synthetic routes, such as cross-coupling reactions. abcr.comorganic-chemistry.org
Table 1: Examples of Sulfonamide Building Blocks from this compound This table illustrates the formation of various sulfonamide building blocks through the reaction of this compound with different amine nucleophiles.
| Amine Reactant | Resulting Sulfonamide Building Block | Potential Properties and Applications |
| Ammonia (NH₃) | 2-Methylbutane-2-sulfonamide | Precursor for N-alkylation or N-arylation; introduces a primary sulfonamide motif. chem-station.com |
| Benzylamine | N-Benzyl-2-methylbutane-2-sulfonamide | A stable, lipophilic building block; the benzyl (B1604629) group can be modified or removed. |
| Piperidine | 1-(2-Methylbutane-2-sulfonyl)piperidine | Introduces a sterically hindered sulfonamide linkage to a saturated heterocycle. nih.gov |
| Aniline | N-Phenyl-2-methylbutane-2-sulfonamide | Aryl sulfonamide useful for further aromatic substitution or as a bioisostere in medicinal chemistry. princeton.edu |
Derivatization and Functionalization Strategies of the this compound Scaffold
Once the 2-methylbutane-2-sulfonyl group is incorporated into a molecule, typically as a sulfonamide, this "scaffold" can be further modified. nih.govnih.gov These derivatization strategies enhance the molecular diversity accessible from this starting reagent.
A primary strategy involves the functionalization of the sulfonamide nitrogen. Sulfonamides derived from primary amines (R-NH-SO₂-R') possess an acidic proton on the nitrogen atom. chem-station.com This proton can be removed by a base to generate a nucleophilic sulfonamide anion. This anion can then react with various electrophiles, allowing for N-alkylation, N-acylation, or N-arylation. This approach is a powerful method for building molecular complexity on the sulfonamide scaffold.
Furthermore, the 2-methylbutan-2-sulfonyl group itself is highly stable under many reaction conditions, including both acidic and basic environments. chem-station.comorganic-chemistry.org This robustness allows for selective chemical modifications on other parts of the molecule without disturbing the sulfonamide core. For example, if the amine portion of the sulfonamide building block contains other reactive sites, these can be manipulated while the tert-amylsulfonyl group acts as a stable anchor or directing group.
While the stability of the sulfonamide linkage is an advantage for its use as a scaffold, its cleavage to liberate the parent amine is also a crucial synthetic strategy, particularly when the sulfonyl group is used as a protecting group. orgsyn.org Cleavage of alkanesulfonamides is challenging but can be achieved under specific, often reductive, conditions. organic-chemistry.org This controlled deprotection is vital for the strategic unmasking of an amine functional group at a late stage in a complex synthesis.
Table 2: Illustrative Functionalization Reactions of an N-Alkyl-2-methylbutane-2-sulfonamide Scaffold This table outlines potential derivatization pathways for a scaffold created from this compound and a primary amine.
| Starting Scaffold | Reagent / Conditions | Product | Reaction Type |
| N-Methyl-2-methylbutane-2-sulfonamide | 1. Base (e.g., NaH) 2. Benzyl bromide | N-Benzyl-N-methyl-2-methylbutane-2-sulfonamide | N-Alkylation |
| N-Methyl-2-methylbutane-2-sulfonamide | 1. Base (e.g., NaH) 2. Acetyl chloride | N-Acetyl-N-methyl-2-methylbutane-2-sulfonamide | N-Acylation |
| N-Aryl-2-methylbutane-2-sulfonamide | Reductive conditions (e.g., SmI₂, Mg/MeOH) | Arylamine | Reductive Cleavage / Deprotection organic-chemistry.org |
Comprehensive Spectroscopic and Analytical Characterization of 2 Methylbutane 2 Sulfonyl Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-methylbutane-2-sulfonyl chloride, both ¹H and ¹³C NMR provide definitive information about its structure. Due to the lack of published experimental spectra for this specific compound, the following analyses are based on established principles of NMR spectroscopy and data from analogous structures.
The proton NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule. The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) is expected to cause a downfield shift (deshielding) for adjacent protons, with the effect diminishing with distance.
The three sets of protons are:
A triplet corresponding to the three protons of the methyl group (CH₃) in the ethyl moiety.
A quartet corresponding to the two protons of the methylene (B1212753) group (CH₂) in the ethyl moiety.
A singlet corresponding to the six protons of the two equivalent methyl groups attached to the quaternary carbon.
The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and proton integrations are detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-CH₃ | ~1.0 - 1.2 | Triplet (t) | 3H |
| -CH₂ -CH₃ | ~2.0 - 2.2 | Quartet (q) | 2H |
| C(CH₃ )₂ | ~1.6 - 1.8 | Singlet (s) | 6H |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, one for each unique carbon environment. The chemical shift of the quaternary carbon directly attached to the sulfonyl chloride group is predicted to be significantly downfield due to the strong deshielding effect of the substituent. The other alkyl carbons will appear in the typical aliphatic region. oregonstate.educompoundchem.com
The predicted chemical shifts for each carbon atom are presented in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (CH₃)₂SO₂Cl | ~80 - 90 |
| C(C H₃)₂SO₂Cl | ~25 - 30 |
| -C H₂-CH₃ | ~35 - 40 |
| -CH₂-C H₃ | ~8 - 12 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly effective for identifying functional groups. The most prominent features in the vibrational spectra of this compound are associated with the sulfonyl chloride group. acdlabs.comionike.com
The key expected vibrational frequencies are:
S=O Asymmetric and Symmetric Stretching: The sulfonyl group gives rise to two very strong and characteristic absorption bands in the IR spectrum. The asymmetric stretch appears at a higher frequency than the symmetric stretch. acdlabs.com These vibrations are also typically strong in the Raman spectrum.
S-Cl Stretching: The stretch of the sulfur-chlorine bond is also a characteristic vibration, though generally of lower intensity in the IR spectrum compared to the S=O stretches.
C-H Stretching and Bending: The aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in their usual region just below 3000 cm⁻¹. The C-H bending vibrations will appear in the fingerprint region.
A summary of the predicted key vibrational frequencies is provided in the table below.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |
| S=O Asymmetric Stretch | 1370 - 1410 | Strong |
| S=O Symmetric Stretch | 1165 - 1205 | Strong |
| C-H Aliphatic Stretch | 2850 - 2975 | Medium to Strong |
| C-H Bending | 1370 - 1470 | Medium |
| S-Cl Stretch | 550 - 650 | Medium |
Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is crucial for structural confirmation. For this compound (molecular weight: 170.66 g/mol for the ³⁵Cl isotope), the molecular ion peak (M⁺) at m/z 170 may be observed, along with an M+2 peak at m/z 172 of approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom.
The fragmentation is expected to be dominated by pathways that lead to stable carbocations. Key predicted fragmentation pathways include:
α-Cleavage: The most favorable fragmentation is likely the cleavage of the C-S bond to form the highly stable tertiary amyl carbocation.
Loss of Chlorine: Cleavage of the S-Cl bond would result in a sulfonyl radical cation.
Loss of SO₂: Subsequent loss of sulfur dioxide from fragment ions is a common pathway for sulfonyl compounds.
Cleavage within the Alkyl Group: Fragmentation of the ethyl group can also occur.
The predicted major fragment ions are listed in the table below.
| m/z Value | Predicted Fragment Ion | Formation Pathway |
| 170/172 | [C₅H₁₁SO₂Cl]⁺ | Molecular Ion |
| 71 | [C₅H₁₁]⁺ | Loss of ·SO₂Cl (likely base peak) |
| 135 | [C₅H₁₁SO₂]⁺ | Loss of ·Cl |
| 141/143 | [C₄H₈SO₂Cl]⁺ | Loss of ·CH₃ |
| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and intermolecular interactions. A thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals that no single-crystal X-ray diffraction study has been reported for this compound. Consequently, experimentally determined solid-state structural parameters for this compound are not available. The molecule's low melting point and potential for polymorphism could present challenges for obtaining suitable single crystals for such an analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The technique is most sensitive to molecules containing chromophores, which are typically unsaturated systems like alkenes, aromatic rings, or carbonyl groups.
This compound is a saturated alkyl sulfonyl chloride and lacks a conventional chromophore that absorbs in the 200–800 nm range. The electronic transitions available to this molecule involve the promotion of non-bonding (n) electrons from the oxygen and chlorine atoms to anti-bonding sigma orbitals (σ). These n → σ transitions are generally of high energy and low molar absorptivity. Therefore, this compound is expected to be transparent in the near-UV and visible regions of the electromagnetic spectrum, with any significant absorption occurring in the far-UV region (typically below 200 nm). researchgate.net
Elemental Compositional Analysis
The elemental composition of this compound is a fundamental characteristic that confirms its atomic makeup. The molecular formula of this compound is established as C5H11ClO3S. nih.gov This formula dictates the theoretical elemental percentages of the compound.
The theoretical elemental composition, derived from the compound's molecular formula and the atomic masses of its constituent elements, is presented in the table below. These values are crucial for the verification of the compound's identity following its synthesis and purification. While specific experimental findings from elemental analysis of this compound are not extensively documented in publicly available literature, the theoretical values serve as a primary reference for its characterization.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 32.17 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.94 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.99 |
| Oxygen | O | 15.999 | 3 | 47.997 | 25.71 |
| Sulfur | S | 32.065 | 1 | 32.065 | 17.18 |
| Total | 186.658 | 100.00 |
Note: The values in this table are theoretical and calculated based on the molecular formula C5H11ClO3S. nih.gov
Computational and Theoretical Studies on 2 Methylbutane 2 Sulfonyl Chloride
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 2-methylbutane-2-sulfonyl chloride. nih.gov DFT methods provide a balance between accuracy and computational cost, making them suitable for studying molecules of this size. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which various molecular properties can be derived.
The electronic structure of a molecule is defined by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comaklectures.com The HOMO is the orbital that contains the highest-energy electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest-energy empty orbital and can accept electrons, thus acting as an electrophile. youtube.comaklectures.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. researchgate.netresearchgate.net
In this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and chlorine atoms. The LUMO is likely to be centered on the sulfur atom and associated with the antibonding orbitals of the S-Cl and S=O bonds, making the sulfur atom the primary electrophilic site. youtube.com While specific DFT calculations for this compound are not widely published, data from related sulfonyl chloride compounds illustrate the typical findings of such analyses.
Table 1: Illustrative Frontier Orbital Energies for a Sulfonyl Chloride Compound
| Property | Energy (eV) | Description |
| HOMO Energy | -7.5 | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -1.2 | Indicates the energy of the lowest energy empty orbital, the primary site for nucleophilic attack. |
| HOMO-LUMO Gap | 6.3 | A larger gap suggests higher kinetic stability and lower reactivity. researchgate.net |
Note: This table is illustrative, based on typical values for related compounds. Specific values for this compound would require dedicated DFT calculations.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.depreprints.org The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. preprints.orgresearchgate.net
For this compound, the MEP would show a significant negative potential around the two oxygen atoms of the sulfonyl group due to their high electronegativity and lone pairs. researchgate.net The sulfur atom, being bonded to three highly electronegative atoms (two oxygens and one chlorine), would be an area of strong positive potential, confirming it as the electrophilic center of the molecule. The tertiary butyl group would exhibit a relatively neutral or slightly positive potential. This analysis helps in rationalizing the sites for chemical reactions. mdpi.com
Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound
| Molecular Region | Predicted Potential | Implication for Reactivity |
| Oxygen Atoms | Strong Negative (Vmin) | Site for electrophilic attack or coordination with Lewis acids. mdpi.com |
| Sulfur Atom | Strong Positive (Vmax) | Primary site for nucleophilic attack. preprints.org |
| Chlorine Atom | Moderate Negative | A potential site for interaction, but also the leaving group in substitutions. |
| tert-Butyl Group | Near-Neutral / Slightly Positive | Generally unreactive and provides steric bulk. |
Note: This table is a qualitative prediction based on the molecular structure. Quantitative values require specific calculations.
Computational Exploration of Reaction Mechanisms and Transition States
Computational modeling is a powerful method for mapping the step-by-step pathways of chemical reactions. It allows for the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally.
For this compound, a primary reaction pathway to investigate is nucleophilic substitution at the sulfonyl sulfur atom. Computational studies, often using DFT, can elucidate whether the reaction proceeds through a concerted mechanism (like SN2) or a stepwise addition-elimination mechanism. nih.gov DFT calculations on similar arenesulfonyl chlorides have shown that chloride exchange reactions proceed via a single transition state, consistent with an SN2-like mechanism. nih.gov
By calculating the energy of reactants, transition states, intermediates, and products, an energy profile for a specific reaction, such as hydrolysis or aminolysis, can be constructed. The highest point on this profile represents the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea) or Gibbs free energy of activation (ΔG‡), which governs the reaction rate.
Table 3: Hypothetical Energy Profile for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) | Computational Method |
| Reactants (Molecule + H₂O) | 0 (by definition) | DFT (e.g., B3LYP/6-31G(d)) |
| Transition State | (No data available) | DFT (e.g., B3LYP/6-31G(d)) |
| Products (Sulfonic acid + HCl) | (No data available) | DFT (e.g., B3LYP/6-31G(d)) |
| Activation Barrier (ΔG‡) | (No data available) | Calculated from the energy difference between reactants and the transition state. |
Note: This table is illustrative. No published computational data for the hydrolysis of this specific compound were found.
For example, studies on the oxidation of related branched hydrocarbons like 2-methyl-2-butene (B146552) have utilized detailed chemical kinetic reaction mechanisms to understand reaction pathways at different temperatures. osti.gov While the chemistry is different, the approach is analogous. For this compound, computational models could predict how the bulky tert-butyl group influences the activation energy of nucleophilic substitution compared to less hindered sulfonyl chlorides. The steric hindrance is expected to affect the geometry and energy of the transition state, thereby influencing the reaction kinetics. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes and intermolecular interactions. mdpi.com
For this compound, MD simulations can explore the rotational dynamics of the tert-butyl group and the conformational flexibility of the entire molecule. Studies on similar molecules like 2-methylbutane have used MD to investigate rotational motion within confined spaces. researchgate.net Such simulations for this compound in different solvents would reveal how intermolecular forces with the solvent molecules influence its average conformation and reactivity. This is crucial as solvent effects can significantly alter reaction pathways and rates.
Advanced Computational Methods in Predicting Reactivity and Selectivity
The inherent reactivity and selectivity of this compound in various chemical transformations can be rigorously investigated and predicted through the application of advanced computational methods. These in silico techniques provide a molecular-level understanding of reaction mechanisms, transition states, and the factors governing reaction outcomes, thereby guiding experimental design and optimization. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricacies of reactions involving sulfonyl chlorides. nih.gov
Theoretical studies on analogous sulfonyl chlorides have demonstrated the utility of DFT in mapping potential energy surfaces for nucleophilic substitution reactions. dntb.gov.ua For instance, investigations into the chloride-chloride exchange reaction in arenesulfonyl chlorides have utilized DFT to distinguish between a concerted SN2-type mechanism and a stepwise addition-elimination pathway. nih.gov These studies reveal that the reaction mechanism can be influenced by the structure of the sulfonyl chloride and the nature of the nucleophile. nih.gov By calculating the energies of reactants, transition states, and products, the feasibility of different reaction pathways can be assessed.
In the context of this compound, DFT calculations can be employed to model its reaction with various nucleophiles. Such calculations would involve the optimization of the ground state geometries of the reactants and the localization of the transition state structure for the nucleophilic attack at the sulfur atom. The calculated activation energy barrier would provide a quantitative measure of the compound's reactivity.
For example, a computational study could compare the activation barriers for the reaction of this compound with a series of amines. The results, as illustrated in the hypothetical data in Table 1, would allow for the prediction of relative reaction rates.
Table 1: Hypothetical DFT-Calculated Activation Energies for the Reaction of this compound with Various Amines
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |
|---|---|---|---|
| Ammonia | Acetonitrile | 25.8 | Slow |
| Diethylamine | Acetonitrile | 22.1 | Moderate |
| Triethylamine | Acetonitrile | 20.5 | Fast |
| Aniline | Acetonitrile | 28.3 | Very Slow |
Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions involving this compound. For reactions with multifunctional molecules, DFT can be used to determine the most likely site of attack by calculating the energies of the transition states leading to different products. This is particularly relevant in complex synthetic sequences where multiple reactive sites are present.
Advanced computational techniques also include the use of implicit and explicit solvent models to simulate reaction conditions more accurately. The Conductor-like Screening Model (COSMO) and the Polarizable Continuum Model (PCM) are commonly used implicit solvent models that can account for the effect of the solvent on the reaction energetics. nih.gov Explicit solvent models, while computationally more demanding, involve the inclusion of individual solvent molecules in the calculation to provide a more detailed picture of solvent-solute interactions.
The prediction of reaction outcomes can be further enhanced by combining quantum mechanics with machine learning (ML) methods. arxiv.org By training ML models on large datasets of computationally derived reaction data, it is possible to develop predictive tools that can rapidly estimate the reactivity and selectivity of compounds like this compound without the need for extensive quantum chemical calculations for every new reaction. researchgate.net
A theoretical investigation into the reaction of this compound with an unsymmetrical alkene, for instance, could provide insights into the factors governing the regioselectivity of the addition. The calculated energies of the possible intermediates and transition states, as shown in the hypothetical data in Table 2, would indicate the preferred reaction pathway.
Table 2: Hypothetical DFT-Calculated Relative Energies for Intermediates in the Addition of this compound to Propylene
| Intermediate | Pathway | Relative Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Markovnikov Adduct | A | 0.0 | Yes |
| Anti-Markovnikov Adduct | B | +5.2 | No |
Q & A
Q. What are the common synthetic routes for preparing 2-methylbutane-2-sulfonyl chloride, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions using thiol precursors oxidized with chlorine gas or sulfuryl chloride under controlled temperatures (0–5°C) . Post-synthesis, purity is validated via H/C NMR to confirm sulfonyl chloride incorporation and absence of thiol intermediates. HPLC with UV detection (λ = 254 nm) quantifies residual solvents or by-products, ensuring ≥95% purity .
Q. How can researchers characterize sulfonylation efficiency when using this compound in organic synthesis?
- Methodological Answer : Reaction efficiency is monitored by TLC (silica gel, ethyl acetate/hexane eluent) to track sulfonylated product formation. Quantitative analysis via F NMR (if fluorinated substrates are used) or mass spectrometry identifies reaction completion. For kinetic studies, aliquots are quenched with aqueous NaHCO and extracted for GC-MS analysis to calculate conversion rates .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound in heterocyclic ring formation?
- Methodological Answer : Solvent polarity critically impacts reaction rates. For example, dichloromethane enhances nucleophilicity in thiophene sulfonylation compared to THF . Catalytic triethylamine (1.2 eq.) accelerates sulfonamide formation, while low temperatures (0–5°C) minimize hydrolysis side reactions . Post-reaction, silica gel chromatography with gradient elution isolates the heterocyclic product (e.g., sulfonylated imidazoles) .
Q. What strategies address contradictory data in sulfonylation reactions involving this reagent (e.g., variable yields or unexpected by-products)?
- Methodological Answer : Contradictions often arise from moisture sensitivity or competing hydrolysis. Strategies include:
- Moisture Control : Use anhydrous solvents and molecular sieves .
- Systematic Parameter Screening : DOE (Design of Experiments) to test temperature, solvent, and stoichiometry .
- By-Product Analysis : LC-MS identifies hydrolysis products (e.g., sulfonic acids), guiding inert atmosphere use (N/Ar) .
Q. What protocols ensure efficient biomolecule modification (e.g., peptides) using this compound?
- Methodological Answer :
- Buffered Conditions : Phosphate buffer (pH 7.4) with 10% DMSO solubilizes hydrophobic peptides.
- Molar Ratios : 1.5–2.0 eq. of sulfonyl chloride to peptide ensures complete sulfonylation .
- Quenching and Purification : Excess reagent is quenched with Tris-HCl (pH 8.0), followed by centrifugal filtration (3 kDa cutoff) to isolate sulfonylated peptides. MALDI-TOF confirms mass shifts (+136 Da for sulfonyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
